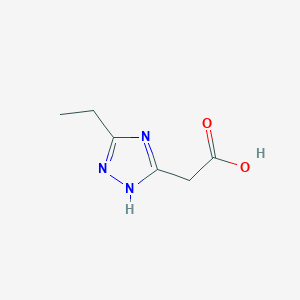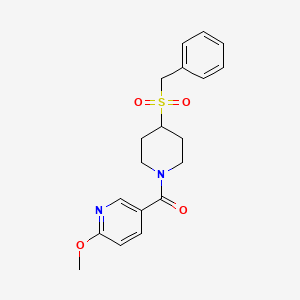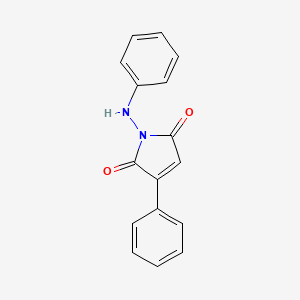![molecular formula C9H11N3O B2621230 4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one CAS No. 1540753-39-6](/img/structure/B2621230.png)
4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one” is a chemical compound with the molecular formula C9H11N3O and a molecular weight of 177.20 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of “4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one” include a molecular weight of 177.20 . The boiling point and other specific properties are not provided in the available resources .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a communicable tropical disease caused by Leishmania parasites, affects millions of people globally. DPP derivatives have demonstrated potent antileishmanial activity. Specifically, compound 13 exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Researchers have also conducted molecular docking studies, which support the better antileishmanial activity of compound 13.
Antimalarial Potential
Malaria, transmitted by Plasmodium strains via mosquito bites, remains a major global health concern. Existing antimalarial drugs face challenges due to suboptimal treatment outcomes and drug-resistant Plasmodium falciparum. DPP derivatives, such as compounds 14 and 15, have shown promising inhibition effects against Plasmodium berghei in vivo . These findings suggest that DPP-based compounds could contribute to the development of safer and more effective antimalarial agents.
Hetero-Aromatic Vibrations
In addition to its biological activities, DPP exhibits interesting vibrational properties. Spectroscopic investigations have revealed stretching and bending vibrations of the hetero-aromatic C–H ring in DPP . Understanding these vibrational modes can aid in characterizing the compound and predicting its behavior in various environments.
Hydrogenated Analog Synthesis
Researchers have synthesized hydrogenated analogs of DPP, specifically 2,7-dimethylpyrrolo[3,4-b]indoles. The synthetic process involves filtration, evaporation, and chromatography. These analogs may possess unique properties and potential applications .
Analgesic and Sedative Properties
While not directly related to DPP, its structural analogs, such as 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, have been investigated for analgesic and sedative activity. Eight new derivatives were synthesized and tested, confirming their analgesic effects in animal models .
Pharmacophore Development
Given DPP’s diverse pharmacological effects, researchers continue to explore its potential as a pharmacophore. By modifying its structure or incorporating DPP moieties into drug candidates, scientists aim to develop novel therapeutic agents for various diseases.
Safety and Hazards
properties
IUPAC Name |
4,7-dimethyl-1,3-dihydropyrido[2,3-b]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-6-3-7-9(10-4-6)12(2)5-8(13)11-7/h3-4H,5H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFJJQZKLKTSPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2621147.png)
![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/no-structure.png)
![3-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2621149.png)
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate](/img/structure/B2621151.png)

![N-allyl-2-{[1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2621154.png)
![Ethyl 2-(2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2621155.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide](/img/structure/B2621161.png)
![N-(4-methoxybenzyl)-2-(3-oxo-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2621163.png)

![(E)-4-(Dimethylamino)-N-[[5-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2621166.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2621167.png)
![5-[(2-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2621170.png)